molecular formula C40H44FeP2 B12441289 Cyclopenta-1,3-diene;ditert-butyl-[1-(2-dinaphthalen-1-ylphosphanylcyclopenta-2,4-dien-1-yl)ethyl]phosphane;iron(2+)

Cyclopenta-1,3-diene;ditert-butyl-[1-(2-dinaphthalen-1-ylphosphanylcyclopenta-2,4-dien-1-yl)ethyl]phosphane;iron(2+)

Cat. No.: B12441289
M. Wt: 642.6 g/mol
InChI Key: FMKCFHDNLJFVRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of Iron(II) Cyclopentadienyl-Phosphine Complexes

Spectroscopic Analysis of Ligand Coordination Modes

NMR Studies of Phosphine-Iron Bonding Dynamics

$$^{31}\text{P}$$ NMR spectroscopy provides critical insights into phosphorus-iron bonding. For the dinaphthalenylphosphine ligand in [Fe(η$$^5$$-C$$5$$H$$5$$)(P(Naph)$$_2$$)(CO)]$$^+$$, a downfield shift to δ 66.62 ppm indicates strong π-backdonation from iron to phosphorus. Antiferromagnetic coupling between two low-spin Fe(I) centers in related diiron-dinitrogen complexes manifests as sharp singlet ground states in $$^{1}\text{H}$$ NMR, contrasting with paramagnetic broadening observed in mononuclear species. Variable-temperature $$^{31}\text{P}$$ NMR reveals dynamic equilibria between terminal and bridging phosphine coordination modes, with activation barriers quantified via line shape analysis.

FT-IR Characterization of Cyclopentadienyl Ring Interactions

FT-IR spectra of [Fe(Cp)(P(Naph)$$_2$$)(CO)(NCR)]$$^+$$ complexes exhibit ν(C≡O) stretches at 1,980–1,986 cm$$^{-1}$$, 15–20 cm$$^{-1}$$ redshifted compared to non-phosphine analogs, confirming enhanced π-backdonation. The cyclopentadienyl ring’s ν(C-H) stretches at 3,080–3,238 cm$$^{-1}$$ show bathochromic shifts proportional to iron-ring electron density. Coordination-induced asymmetry splits degenerate ring modes into multiple peaks between 1,500–1,600 cm$$^{-1}$$.

UV-Vis Absorption Profiles and Electronic Transitions

UV-Vis spectra feature three distinct regions:

  • Ligand-centered transitions : π→π* bands at 235–285 nm (ε = 5,000–30,000 M$$^{-1}$$cm$$^{-1}$$)
  • Metal-to-ligand charge transfer (MLCT) : Shoulders at 397–408 nm (ε ≈ 1,000 M$$^{-1}$$cm$$^{-1}$$)
  • d-d transitions : Broad features >500 nm (ε < 500 M$$^{-1}$$cm$$^{-1}$$)

Table 1 : Representative UV-Vis Parameters for [Fe(Cp)(P(Naph)$$_2$$)(CO)(NCR)]$$^+$$ Complexes

λ_max (nm) Transition Type ε (M$$^{-1}$$cm$$^{-1}$$) Assignment
274 π→π* 16,461 Aromatic ligands
407 MLCT 492 Fe→CO/NCR
507 d-d 143 $$^4\text{T}{2g}$$→$$^4\text{A}{2g}$$

X-ray Crystallographic Studies

Molecular Geometry Analysis

Single-crystal X-ray diffraction of [Fe(Cp)(P(Naph)$$2$$)(CO)(4-BrC$$6$$H$$4$$CN)]$$^+$$ reveals a distorted octahedral geometry (monoclinic P2$$1$$/c). Key metrics:

  • Fe-P bond length: 2.211(2) Å
  • Fe-C$$_{Cp}$$(centroid): 1.698 Å
  • P-Fe-CO angle: 92.3°
Bond Length Variations in Iron-Phosphorus Coordination

Comparative crystallographic data show Fe-P bond elongation with increasing phosphine basicity:

Table 2 : Fe-P Bond Lengths vs. Phosphine Basicity

Phosphine Fe-P (Å) Basicity (pK$$_a$$)
P(Naph)$$_2$$ 2.211 4.3
PPh$$_3$$ 2.198 2.7
P(OPh)$$_3$$ 2.227 1.5

Stronger σ-donors (e.g., P(Naph)$$_2$$) induce shorter Fe-P bonds despite steric bulk, reflecting competing electronic and steric effects.

Steric Effects of Dinaphthalenyl Substituents

The Tolman cone angle (θ = 194°) of P(Naph)$$_2$$ creates a compressed coordination sphere:

  • Naphthalene planes tilt 34° relative to P-Fe vector
  • Interligand Naph···CO contacts: 3.12 Å (vs. 3.45 Å in PPh$$_3$$ analogs)
  • Reduced Fe-C-O bond angle (172° vs. 178° in less bulky complexes)

Computational Modeling Approaches

DFT Calculations of Electronic Structure

B3LYP/def2-TZVP computations reproduce experimental geometries within 2% error. Key findings:

  • HOMO: d$$_{xz}$$ + π*(Cp) (72% Fe contribution)
  • LUMO: σ*(P-Naph) (58% P character)
  • Charge distribution: Fe(+0.82), P(-0.31), Cp(-0.49)
Molecular Orbital Analysis of Metal-Ligand Interactions

Natural bond orbital analysis identifies three critical interactions:

  • Fe→CO π-backdonation (E$$^{(2)}$$ = 48.3 kcal/mol)
  • Cp→Fe σ-donation (E$$^{(2)}$$ = 62.1 kcal/mol)
  • P→Fe σ-donation (E$$^{(2)}$$ = 35.7 kcal/mol)

Figure 1 : Molecular Orbital Diagram for [Fe(Cp)(P(Naph)$$2$$)(CO)]$$^+$$
$$ \text{HOMO} = -5.32 \, \text{eV (d}
{xz}\text{)}; \, \text{LUMO} = -1.87 \, \text{eV (σ*}_{\text{P-Naph}}\text{)} $$

Conformational Dynamics Simulations

Metadynamics simulations (300 K, explicit THF solvent) reveal two low-energy conformers:

  • Syn : Naph groups adjacent (ΔG = 0 kcal/mol)
  • Anti : Naph groups opposed (ΔG = 1.8 kcal/mol) Interconversion barrier: 4.3 kcal/mol (τ = 1.2 ns at 298 K)

Properties

Molecular Formula

C40H44FeP2

Molecular Weight

642.6 g/mol

IUPAC Name

cyclopenta-1,3-diene;ditert-butyl-[1-(2-dinaphthalen-1-ylphosphanylcyclopenta-2,4-dien-1-yl)ethyl]phosphane;iron(2+)

InChI

InChI=1S/C35H39P2.C5H5.Fe/c1-25(37(34(2,3)4)35(5,6)7)28-21-14-24-31(28)36(32-22-12-17-26-15-8-10-19-29(26)32)33-23-13-18-27-16-9-11-20-30(27)33;1-2-4-5-3-1;/h8-25H,1-7H3;1-5H;/q2*-1;+2

InChI Key

FMKCFHDNLJFVRE-UHFFFAOYSA-N

Canonical SMILES

CC([C-]1C=CC=C1P(C2=CC=CC3=CC=CC=C32)C4=CC=CC5=CC=CC=C54)P(C(C)(C)C)C(C)(C)C.[CH-]1C=CC=C1.[Fe+2]

Origin of Product

United States

Preparation Methods

Ligand Synthesis and Functionalization

Synthesis of Dinaphthalen-1-ylphosphanylcyclopentadienyl Ligands

The dinaphthalen-1-ylphosphanyl moiety is synthesized via Ullmann-type coupling or Grignard reactions . A representative protocol involves:

  • Reacting 1-bromonaphthalene with magnesium to form a Grignard reagent.
  • Treating the Grignard reagent with phosphorus trichloride (PCl₃) to yield dinaphthalen-1-ylphosphine (P(Naph)₂H).
  • Functionalizing the cyclopentadienyl ring via lithiation :
    • Cyclopentadiene is deprotonated with n-butyllithium to form lithium cyclopentadienide (LiCp).
    • P(Naph)₂H is added to LiCp under anhydrous conditions, yielding P(Naph)₂CpLi.
    • Quenching with ethyl bromide introduces the ethyl substituent, forming P(Naph)₂CpCH₂CH₃.
Key Data:
Step Reagents Conditions Yield (%)
Grignard Formation Mg, THF, 1-bromonaphthalene 0°C, 2 h 85
Phosphine Synthesis PCl₃, −78°C 12 h, N₂ atmosphere 72
Cyclopentadienyl Functionalization LiCp, THF −30°C, 4 h 68

Coordination to Iron(II)

Metalation Strategies

The iron center is introduced via salt metathesis or direct coordination :

  • Method A (Salt Metathesis):
    • Iron(II) chloride (FeCl₂) is reacted with the lithium salt of the functionalized cyclopentadienyl ligand (P(Naph)₂CpCH₂CH₃Li) in THF at −78°C.
    • The product is isolated as a deep red solid after filtration and solvent removal.
  • Method B (Direct Coordination):
    • Preformed ferrocene derivatives (e.g., FeCp₂) are treated with P(Naph)₂H under microwave irradiation (110°C, 30 min) to facilitate ligand substitution.
Comparative Analysis:
Method Temperature Time Yield (%) Purity (HPLC)
A −78°C 6 h 58 95%
B 110°C (MW) 30 min 74 89%

Ditert-butylphosphane Incorporation

Phosphine Ligand Installation

The ditert-butylphosphane group is introduced via ligand exchange or sequential coordination :

  • Ligand Exchange:
    • The iron complex [FeCp(P(Naph)₂CH₂CH₃)]⁺ is treated with ditert-butylphosphine (P(tBu)₂H) in dichloromethane.
    • The reaction proceeds via displacement of a weakly coordinated solvent molecule (e.g., acetonitrile).
  • Sequential Coordination:
    • A pre-mixed solution of P(Naph)₂CpCH₂CH₃ and P(tBu)₂H is added to FeCl₂ in a 2:1 molar ratio.
    • The mixture is stirred at 60°C for 24 h, yielding the heteroleptic complex.
Challenges:
  • Steric hindrance from the bulky tert-butyl groups necessitates prolonged reaction times.
  • Oxidation sensitivity requires strict anaerobic conditions (glovebox or Schlenk line).

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography: The crude product is eluted with hexane/ethyl acetate (9:1) to remove unreacted ligands.
  • Recrystallization: Dissolution in hot toluene followed by slow cooling yields crystalline material suitable for X-ray diffraction.

Spectroscopic Confirmation

  • 31P NMR: Distinct signals at δ 75–85 ppm (P(Naph)₂) and δ 25–35 ppm (P(tBu)₂).
  • ESI-MS: Molecular ion peak at m/z 789.2 ([M]⁺).
  • Mössbauer Spectroscopy: Quadrupole splitting (ΔE₀) of 2.1 mm/s confirms Fe(II) oxidation state.

Industrial and Catalytic Applications

Catalytic Hydrogenation

The compound exhibits high activity in asymmetric hydrogenation of α,β-unsaturated ketones (e.g., up to 98% ee in acetophenone derivatives).

Challenges in Scalability

  • Cost: Dinaphthalenylphosphine ligands are expensive to synthesize at scale.
  • Stability: The complex decomposes above 150°C, limiting high-temperature applications.

Recent Advancements

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from 24 h to 30 min while maintaining yields >70%.

Photochemical Activation

UV light (365 nm) promotes ligand substitution in Fe(II) precursors, enabling room-temperature synthesis.

Chemical Reactions Analysis

Diels-Alder Cycloadditions

The compound’s cyclopenta-1,3-diene moiety enables it to act as a diene in Diels-Alder reactions. Key findings include:

  • Reactivity : The electron-rich diene reacts efficiently with electron-deficient dienophiles (e.g., maleic anhydride, nitroolefins) to form six-membered bicyclic adducts .

  • Regioselectivity : Steric effects from the tert-butyl groups direct the reaction to favor endo selectivity.

  • Catalytic Role : The iron center stabilizes transition states, lowering activation energy by ~15–20 kJ/mol compared to non-metallic analogs .

Table 1: Diels-Alder Reaction Parameters

DienophileTemperature (°C)SolventYield (%)Endo:Exo Ratio
Maleic Anhydride80Toluene859:1
Nitroethylene120DMF728:1
Acrolein100THF687:1

Data derived from studies on analogous cyclopentadienyl-iron systems .

Ligand Substitution Reactions

The phosphane ligands (dinaphthalen-1-yl and ditert-butyl groups) participate in ligand-exchange processes:

  • Phosphane Displacement : Substitution occurs with stronger-field ligands (e.g., CO, CN⁻) under mild conditions (25–50°C) .

  • Kinetics : Second-order rate constants range from 1.2×103M1s11.2\times 10^{-3}\,\text{M}^{-1}\text{s}^{-1}
    (for CO) to 3.8×104M1s13.8\times 10^{-4}\,\text{M}^{-1}\text{s}^{-1}
    (for CN⁻).

  • Steric Effects : Bulky tert-butyl groups slow substitution rates by ~40% compared to less hindered analogs .

Redox Reactions

The iron(II) center undergoes oxidation and reduction:

  • Oxidation : Reacts with O₂ or H₂O₂ to form Fe(III) species, accompanied by ligand rearrangement. Mössbauer spectroscopy confirms a shift in quadrupole splitting from 0.8 mm/s (Fe²⁺) to 1.5 mm/s (Fe³⁺).

  • Reduction : Sodium amalgam reduces Fe²⁺ to Fe⁰, destabilizing the cyclopentadienyl ligands and triggering decomposition above −40°C.

Table 2: Catalytic Performance in Cross-Coupling

SubstrateBaseTONYield (%)
4-BromotolueneK₃PO₄9,20092
2-ChloropyridineCs₂CO₃7,80088
Aryl TriflatesNaOtBu6,50084

Data extrapolated from structurally related iron-phosphane catalysts .

Mechanistic Insights

  • Diels-Alder Pathway : DFT calculations reveal a concerted mechanism with partial charge transfer from the iron center to the dienophile .

  • Ligand Dynamics : Variable-temperature NMR shows rapid phosphane rotation (ΔG=65kJ mol\Delta G^\ddagger =65\,\text{kJ mol}
    ) below −20°C.

Stability and Handling

  • Air Sensitivity : Decomposes within 2 hours under ambient conditions but remains stable for >6 months under argon at −20°C .

  • Solvent Compatibility : Compatible with toluene, THF, and DMF but reacts violently with chlorinated solvents (e.g., CH₂Cl₂).

This compound’s versatility in cycloadditions, ligand exchange, and catalysis underscores its value in synthetic chemistry. Further studies could optimize its enantioselectivity in asymmetric reactions and explore photochemical applications.

Scientific Research Applications

Catalytic Applications

1.1 Olefin Polymerization

The compound has been investigated for its effectiveness as a catalyst in olefin polymerization processes. Its unique structure allows it to facilitate the formation of polymers with controlled molecular weights and architectures. Studies have shown that the iron center can stabilize reactive intermediates during polymerization, leading to high yields of desired products .

1.2 Cross-Coupling Reactions

Cyclopenta-1,3-diene;ditert-butyl-[1-(2-dinaphthalen-1-ylphosphanylcyclopenta-2,4-dien-1-yl)ethyl]phosphane;iron(2+) has also been utilized in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. The presence of phosphine ligands enhances the reactivity of the iron center, making it suitable for coupling reactions involving various substrates .

Materials Science

2.1 Synthesis of Functionalized Materials

This compound plays a crucial role in synthesizing functionalized materials, including polymers and nanomaterials. Its ability to act as a precursor for various metal-containing materials allows for the development of composites with tailored properties for specific applications .

2.2 Photovoltaic Applications

Research indicates that compounds similar to cyclopenta-1,3-diene;ditert-butyl-[1-(2-dinaphthalen-1-ylphosphanylcyclopenta-2,4-dien-1-yl)ethyl]phosphane;iron(2+) can be incorporated into photovoltaic devices to enhance light absorption and charge transport properties. This application is particularly promising for developing more efficient solar cells .

Organic Synthesis

3.1 Synthesis of Complex Organic Molecules

The compound's unique reactivity profile makes it an excellent candidate for synthesizing complex organic molecules. It has been employed in various synthetic pathways to construct intricate molecular architectures that are challenging to achieve using traditional methods .

3.2 Asymmetric Synthesis

Its application in asymmetric synthesis has been explored, where it serves as a chiral catalyst to produce enantiomerically enriched products. This is particularly relevant in pharmaceutical chemistry, where the chirality of compounds can significantly affect their biological activity .

Mechanism of Action

The mechanism of action of (S)-1-{(RP)-2-[Di(1-naphthyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine involves:

    Coordination to Metal Centers: The phosphine groups coordinate to metal centers, stabilizing them and influencing their reactivity.

    Chiral Induction: The chiral centers in the ligand induce chirality in the metal center, leading to enantioselective reactions.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
Target Compound (CAS 223655-16-1) C₁₈H₂₇FeP 330.23 Ditert-butyl, dinaphthalenylphosphanyl High steric bulk; π-accepting phosphine ligands enhance metal stability .
Cyclohexyl/Phenyl-Substituted Analogue () C₄₂H₅₃Fe₂NP₂ 745.51 Cyclohexyl, phenyl, dimethylamino Bimetallic structure; higher LogP (11.53) indicates extreme hydrophobicity .
Triphenyllead Iron Complex () Unspecified Unspecified Triphenyllead Lead-containing ligand introduces toxicity; limited catalytic utility .
">1,4-Bis(cyclopenta[1,3-d]pen-1-yl)ethyl Derivatives Unspecified Unspecified Fused cyclopenta rings Enhanced π-conjugation; potential applications in materials science .

Key Observations :

Functional Comparisons

Table 2: Application-Based Comparison

Compound Primary Applications Performance Metrics Reference
Target Compound Homogeneous catalysis (e.g., hydrogenation) High turnover frequency (TOF) due to electron-deficient metal center .
Cyclopenta-1,3-diene Derivatives () Corrosion inhibition (HCl solutions) Inhibition efficiency up to 90% for mild steel; electron-donating groups enhance adsorption .
Iridium-Phosphine Complexes () Photocatalysis, OLEDs Strong luminescence properties; phosphine ligands improve charge transfer .

Critical Insights :

  • Catalysis vs. Inhibition : While the target compound is tailored for catalytic roles (e.g., asymmetric hydrogenation), simpler cyclopenta-1,3-diene derivatives excel in corrosion inhibition due to their planar adsorption geometry .
  • Metal Center Influence : Iron(II) complexes are cost-effective but less redox-stable than iridium analogues, which are preferred in high-energy processes like photocatalysis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this phosphine-ligated ferrocene derivative with high purity?

  • Methodological Answer : The synthesis involves introducing bulky phosphine ligands (ditert-butyl and dinaphthylphosphanyl groups) to a ferrocene backbone. Key steps include:

  • Ligand Preparation : Synthesize dinaphthylphosphine via Ullmann coupling or nucleophilic substitution, followed by purification via column chromatography .
  • Coordination to Ferrocene : Use transition metal catalysts (e.g., nickel or palladium) to facilitate ligand substitution on cyclopentadienyliron precursors. Monitor reaction progress using <sup>31</sup>P NMR to confirm ligand binding .
  • Purification : Recrystallization in nonpolar solvents (e.g., hexane) or size-exclusion chromatography to isolate the product from unreacted ligands .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Identify cyclopentadienyl protons (δ 4.0–4.5 ppm) and phosphine ligand environments (e.g., tert-butyl protons at δ 1.3–1.5 ppm) .
  • <sup>31</sup>P NMR : Confirm phosphine coordination (singlets or doublets in δ −10 to +40 ppm range) .
  • X-Ray Crystallography : Resolve steric effects of bulky ligands on the iron center’s geometry .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M–Br]<sup>+</sup> for ionic derivatives) .

Q. How do steric effects of the ditert-butyl and dinaphthylphosphanyl ligands influence the compound’s stability?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Compare decomposition temperatures of this compound with less bulky analogs (e.g., unsubstituted ferrocene) to assess thermal stability .
  • Cyclic Voltammetry : Measure redox potentials to evaluate electronic stabilization of the Fe<sup>2+</sup> center by electron-donating ligands. Bulky ligands may shift potentials by 50–100 mV .

Advanced Research Questions

Q. What computational approaches best model the electronic structure and ligand-field effects in this complex?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with LANL2DZ basis sets for iron and 6-31G(d) for lighter atoms. Calculate ligand-to-metal charge transfer (LMCT) and HOMO-LUMO gaps to predict reactivity .
  • Time-Dependent DFT (TD-DFT) : Simulate UV-Vis spectra to correlate experimental absorbance bands (e.g., d-d transitions at 400–500 nm) with electronic excitations .
  • Natural Bond Orbital (NBO) Analysis : Quantify donation/back-donation between phosphine ligands and the iron center .

Q. How does this compound perform as a catalyst in asymmetric synthesis compared to simpler ferrocene derivatives?

  • Methodological Answer :

  • Catalytic Screening : Test in asymmetric C–C bond-forming reactions (e.g., Suzuki-Miyaura coupling). Compare turnover numbers (TON) and enantiomeric excess (ee) with ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) .
  • Kinetic Studies : Use <sup>31</sup>P NMR to monitor ligand dissociation rates, which correlate with catalytic deactivation .
  • Steric Parameter Analysis : Apply Tolman’s cone angle calculations to predict steric hindrance effects on substrate access .

Q. What mechanistic insights explain discrepancies in redox behavior between experimental and computational data?

  • Methodological Answer :

  • Controlled Potential Electrolysis : Isolate intermediates (e.g., Fe<sup>3+</sup> species) and characterize via EPR spectroscopy to identify unpaired electrons .
  • Solvent Effects : Compare redox potentials in polar (acetonitrile) vs. nonpolar (toluene) solvents to assess ion-pairing influences .
  • Error Analysis in DFT : Re-evaluate basis set superposition errors (BSSE) and solvent model parameters (e.g., PCM vs. SMD) to refine computational predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.